molecular formula C8H2BrCl3N2 B3109008 7-Bromo-4,6,8-trichloroquinazoline CAS No. 1698027-57-4

7-Bromo-4,6,8-trichloroquinazoline

Cat. No.: B3109008
CAS No.: 1698027-57-4
M. Wt: 312.4 g/mol
InChI Key: GGXYLHCDBJRGNT-UHFFFAOYSA-N
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Description

7-Bromo-4,6,8-trichloroquinazoline is a heterocyclic compound with the molecular formula C8H2BrCl3N2 and a molecular weight of 312.37 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,6,8-trichloroquinazoline typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,4,6-trichloroaniline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,6,8-trichloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or nickel catalysts, organozinc reagents, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions often involve specific temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Bromo-4,6,8-trichloroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4,6,8-trichloroquinazoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4,6,8-trichloroquinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

7-bromo-4,6,8-trichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl3N2/c9-5-4(10)1-3-7(6(5)11)13-2-14-8(3)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXYLHCDBJRGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)Cl)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297669
Record name 7-Bromo-4,6,8-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698027-57-4
Record name 7-Bromo-4,6,8-trichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698027-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4,6,8-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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